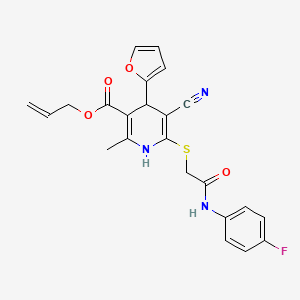

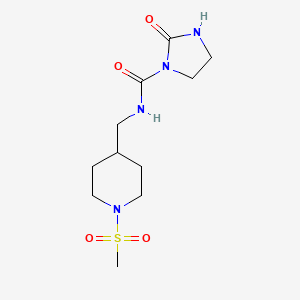

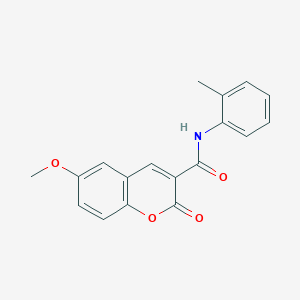

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis details for “N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide” are not available, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed as derivatives of Pyrazinamide, an important first-line drug used in shortening TB therapy .Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, particularly those incorporating furan and piperidine units, have been explored for their anticancer activities. For instance, derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione have shown promising anticancer activity against a range of cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This suggests that compounds with similar structural frameworks may also possess anticancer properties and could be explored further in this direction (Kumar et al., 2013).

Antiprotozoal Agents

The incorporation of furan and pyridazine moieties has been beneficial in the development of antiprotozoal agents. A study on novel dicationic imidazo[1,2-a]pyridines, featuring furan units, exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicative of their potential as antiprotozoal agents. This suggests a possible research application for N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in exploring new treatments for protozoal infections (Ismail et al., 2004).

Neuroinflammation Imaging

Research has also explored the use of compounds with furan carboxamide structures as PET radiotracers for imaging neuroinflammation. [11C]CPPC, a compound targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, demonstrates the utility of furan-containing compounds in neuroimaging. It highlights another potential application of the discussed compound in the development of diagnostic tools for neuroinflammatory diseases (Horti et al., 2019).

properties

IUPAC Name |

N-cyclohexyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWEYHWEVYYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)

![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)